1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride - 873567-76-1

1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride

Catalog Number: EVT-1688117
CAS Number: 873567-76-1
Molecular Formula: C24H36ClN3O2
Molecular Weight: 434.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride, or Trap-101, is a potent and selective antagonist of the nociceptin/orphanin FQ (N/OFQ) opioid peptide (NOP) receptor. [] It is classified as a non-peptide small molecule and has been instrumental in scientific research for investigating the role of NOP receptors in various physiological and pathological processes. [, ] Trap-101's high affinity and selectivity for NOP receptors make it a valuable tool for discerning the specific functions of these receptors. []

Mechanism of Action

Trap-101 exerts its effects by binding to NOP receptors, effectively blocking their activation by the endogenous ligand, nociceptin/orphanin FQ (N/OFQ). [, ] This antagonism of NOP receptors has been shown to modulate various downstream signaling pathways, influencing neuronal excitability and neurotransmitter release. [, ] By inhibiting NOP receptor activation, Trap-101 can reverse or prevent the physiological effects mediated by these receptors. []

Applications
  • Neurological Disorders:
    • Parkinson's Disease: Research indicates that Trap-101 alleviates experimental Parkinsonism in rats by inhibiting the nigro-thalamic pathway, potentially offering a new therapeutic avenue for the disease. [] This effect is associated with changes in neurotransmitter release in the substantia nigra and ventromedial thalamus. [] Additionally, Trap-101 exhibits positive interaction with L-DOPA, enhancing its therapeutic effects. []
    • Pain Modulation: Studies suggest that NOP receptors play a role in modulating pain perception. Trap-101's antagonistic action on these receptors makes it a valuable tool for investigating novel pain management strategies. []
  • Cellular Signaling: Trap-101 is used to probe NOP receptor pharmacology and understand their coupling with downstream signaling pathways, including those involving calcium signaling. [, ] This research helps elucidate the intricate mechanisms of NOP receptor activation and regulation.
Future Directions
  • Clinical Trials: Given its promising preclinical results in Parkinson's disease models, further research could explore Trap-101's therapeutic potential in human clinical trials. []

Nociceptin/Orphanin FQ (N/OFQ)

  • Compound Description: N/OFQ is an endogenous opioid peptide that acts as the natural agonist of the NOP receptor. [, , , , ] It plays a role in various physiological processes including pain modulation, stress response, and reward pathways. [, , , , ]
  • Relevance: N/OFQ serves as the primary point of comparison for understanding the activity of TRAP-101. [, , , , ] As an antagonist, TRAP-101 blocks the effects of N/OFQ at the NOP receptor. [, , , , ] Studying their opposing actions provides insights into the receptor's function and potential therapeutic applications of NOP receptor modulators.

[Nphe1Arg14Lys15]N/OFQ-NH2 (UFP-101)

  • Compound Description: UFP-101 is a potent and selective NOP receptor antagonist. [] Unlike other antagonists listed, it exhibits partial agonist effects in cells with constitutively active NOP receptors. []
  • Relevance: UFP-101 serves as a comparative antagonist to TRAP-101, highlighting the diversity of pharmacological profiles within this class of compounds. [] Both block N/OFQ's actions, but UFP-101's partial agonism in certain contexts underscores the complexity of receptor-ligand interactions at NOP receptors.
  • Compound Description: Compound 24 is a high-affinity NOP receptor antagonist. [] It has been shown to display inverse agonism, meaning it produces effects opposite to those of N/OFQ, particularly in systems with constitutively active receptors. []
  • Relevance: Like TRAP-101, Compound 24 exhibits inverse agonism at constitutively active NOP receptors. [] This shared characteristic suggests a potential mechanism by which these antagonists exert their effects – by reducing the basal activity of the receptor in the absence of N/OFQ.

N-(4-Amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide hydrochloride (JTC-801)

  • Compound Description: JTC-801 is a NOP receptor antagonist known for its high affinity and selectivity. [] Similar to Compound 24 and TRAP-101, JTC-801 exhibits inverse agonism at constitutively active NOP receptors. []
  • Relevance: The shared inverse agonist properties of JTC-801 and TRAP-101 further support the role of this mechanism in the pharmacological profile of certain NOP receptor antagonists. [] They provide further evidence that targeting constitutively active NOP receptors may be a viable therapeutic strategy.
  • Compound Description: L-DOPA is a precursor to dopamine, primarily used in the treatment of Parkinson's disease to increase dopamine levels in the brain. []
  • Relevance: While not structurally related to TRAP-101, L-DOPA is relevant due to its functional interaction with TRAP-101 in the context of Parkinson's disease. [] Research suggests that TRAP-101 can enhance the therapeutic effects of L-DOPA, potentially by influencing dopamine release through NOP receptor modulation. []

Properties

CAS Number

873567-76-1

Product Name

Trap 101

IUPAC Name

1-[1-(cyclooctylmethyl)-5-(hydroxymethyl)-3,6-dihydro-2H-pyridin-4-yl]-3-ethylbenzimidazol-2-one;hydrochloride

Molecular Formula

C24H36ClN3O2

Molecular Weight

434.0 g/mol

InChI

InChI=1S/C24H35N3O2.ClH/c1-2-26-22-12-8-9-13-23(22)27(24(26)29)21-14-15-25(17-20(21)18-28)16-19-10-6-4-3-5-7-11-19;/h8-9,12-13,19,28H,2-7,10-11,14-18H2,1H3;1H

InChI Key

YEVMLMQAMCKVSC-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2N(C1=O)C3=C(CN(CC3)CC4CCCCCCC4)CO.Cl

Canonical SMILES

CCN1C2=CC=CC=C2N(C1=O)C3=C(CN(CC3)CC4CCCCCCC4)CO.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.